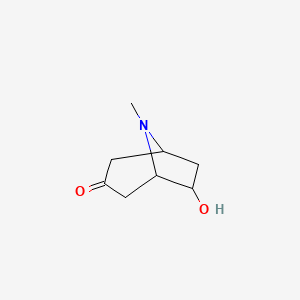

6-Hydroxytropinone

Description

Properties

IUPAC Name |

6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-9-5-2-6(10)4-7(9)8(11)3-5/h5,7-8,11H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHSTKWPZWFYTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(C1CC(=O)C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50974747 | |

| Record name | 6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5932-53-6 | |

| Record name | 7-Hydroxy-8-methylazabicyclo(3.2.1)octan-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005932536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hydroxy-8-methylazabicyclo[3.2.1]octan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Hydroxytropinone: A Comprehensive Technical Guide on its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxytropinone (B6363282), a significant tropane (B1204802) alkaloid, holds a pivotal position in the biosynthesis of several pharmacologically important compounds. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its initial synthesis, isolation, and its role as a key intermediate. This document furnishes detailed experimental protocols, quantitative data, and visualizations of relevant biochemical pathways to serve as a comprehensive resource for researchers in medicinal chemistry, natural product synthesis, and drug development.

Introduction

This compound is a derivative of tropinone (B130398), characterized by a hydroxyl group at the 6-position of the tropane ring. Its discovery was a significant milestone in the field of alkaloid chemistry, providing valuable insights into the structure and synthesis of more complex tropane alkaloids. This guide traces the historical journey from its first chemical synthesis to its identification as a natural product and crucial biosynthetic intermediate.

History of Discovery and Synthesis

The first reported synthesis of this compound was a landmark achievement in alkaloid chemistry, accomplished by John C. Sheehan and Barry M. Bloom in 1952. Their work, published in the Journal of the American Chemical Society, described a multi-step synthesis that laid the groundwork for future investigations into tropane alkaloid chemistry.[1][2]

While the 1952 synthesis marked its first appearance in the scientific literature, this compound was later identified as a naturally occurring intermediate in the biosynthetic pathway of tropane alkaloids in various plant species, particularly within the Solanaceae family.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₃NO₂ |

| Molecular Weight | 155.19 g/mol |

| CAS Number | 5932-53-6 |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents |

Experimental Protocols

Chemical Synthesis of this compound

Several synthetic routes for this compound have been developed since its initial synthesis. Common methods include the direct hydroxylation of tropinone and rearrangement reactions.[3] One generalized approach involves the reaction of tropone (B1200060) with a suitable hydroxylating agent, followed by reduction. Another method utilizes camphor (B46023) and sodium carbonate as starting materials.[4]

It is important to note that the detailed experimental procedure from the original 1952 Sheehan and Bloom publication could not be fully retrieved from the available resources. Researchers should refer to the original publication for the precise methodology.

Isolation from Natural Sources

This compound can be isolated from plant sources, such as the roots of Atropa belladonna, where it exists as a biosynthetic intermediate. A general protocol for the extraction and isolation of tropane alkaloids is as follows:

-

Extraction: The dried and powdered plant material is subjected to extraction with an acidified organic solvent (e.g., methanol/acetic acid).

-

Acid-Base Extraction: The crude extract is partitioned between an acidic aqueous layer and an organic layer to remove non-alkaloidal compounds. The aqueous layer is then basified, and the alkaloids are extracted into an immiscible organic solvent (e.g., chloroform).

-

Chromatographic Purification: The resulting alkaloid mixture is then subjected to chromatographic techniques, such as column chromatography over silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate this compound.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| H1/H5 | 3.2 - 3.5 |

| H2/H4 (axial) | 2.0 - 2.3 |

| H2/H4 (equatorial) | 2.5 - 2.8 |

| H6 | 4.0 - 4.3 |

| H7 (axial) | 1.8 - 2.1 |

| H7 (equatorial) | 2.2 - 2.5 |

| N-CH₃ | 2.3 - 2.6 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C1/C5 | 60 - 65 |

| C2/C4 | 45 - 50 |

| C3 | 205 - 215 (C=O) |

| C6 | 70 - 75 |

| C7 | 35 - 40 |

| N-CH₃ | 38 - 42 |

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 155, corresponding to its molecular weight.

Biosynthetic Pathway

This compound is a key intermediate in the biosynthesis of tropane alkaloids such as hyoscyamine (B1674123) and scopolamine.[5] The pathway originates from the amino acids L-ornithine and L-arginine.

Caption: Biosynthetic pathway of tropane alkaloids highlighting this compound.

The conversion of tropinone to this compound is a critical step, although the specific enzyme catalyzing this hydroxylation is a subject of ongoing research. It is hypothesized that an enzyme with activity similar to Hyoscyamine 6β-hydroxylase (H6H) may be involved. From this compound, the pathway proceeds through several more steps to yield compounds like 6β-hydroxyhyoscyamine, a direct precursor to the anticholinergic drug scopolamine.

Conclusion

This compound represents a molecule of significant historical and biochemical importance. From its initial synthesis in the mid-20th century to its established role in the complex biosynthetic tapestry of tropane alkaloids, it continues to be a subject of interest for synthetic chemists and biochemists alike. This guide has consolidated the available knowledge on its discovery, synthesis, and biological relevance, providing a foundation for future research and development in this area. Further investigation into obtaining high-resolution spectroscopic data and elucidating the precise enzymatic steps involving this compound will undoubtedly contribute to a more complete understanding of tropane alkaloid biosynthesis and open new avenues for metabolic engineering and drug discovery.

References

A Technical Guide to Tropane Alkaloid Biosynthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

Tropane (B1204802) alkaloids (TAs) are a class of plant-derived secondary metabolites with significant medicinal importance. This guide provides an in-depth overview of the core biosynthetic pathways of tropane alkaloids, focusing on the key enzymatic steps, regulatory mechanisms, and the experimental protocols used for their study. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic engineering.

Core Biosynthetic Pathway

The biosynthesis of tropane alkaloids, such as hyoscyamine (B1674123) and scopolamine (B1681570), originates from the amino acids L-ornithine and L-arginine.[1] The pathway involves a series of enzymatic reactions that lead to the formation of the characteristic bicyclic tropane ring system (8-azabicyclo[3.2.1]octane).[1][2] The biosynthesis primarily occurs in the roots of Solanaceae family plants, from where the alkaloids are transported to the aerial parts.[1][2]

The initial steps involve the conversion of ornithine or arginine to putrescine. Putrescine is then methylated to N-methylputrescine by putrescine N-methyltransferase (PMT), a key regulatory enzyme in the pathway. N-methylputrescine is subsequently deaminated and cyclized to form the N-methyl-Δ¹-pyrrolinium cation, which is a crucial intermediate. This cation then condenses with a malonyl-CoA-derived unit to form tropinone (B130398), the first intermediate with the tropane ring structure.

Tropinone stands at a critical branch point in the pathway. It can be stereospecifically reduced by two different enzymes: tropinone reductase I (TR-I) and tropinone reductase II (TR-II). TR-I reduces tropinone to tropine, which is a precursor for the synthesis of hyoscyamine and scopolamine. TR-II, on the other hand, reduces tropinone to pseudotropine, which leads to the formation of calystegines.

Following the formation of tropine, it undergoes esterification with tropic acid, which is derived from phenylalanine, to form littorine. Littorine is then rearranged to form hyoscyamine. The final steps in the biosynthesis of scopolamine involve the conversion of hyoscyamine to 6β-hydroxyhyoscyamine and its subsequent epoxidation, both catalyzed by the bifunctional enzyme hyoscyamine 6β-hydroxylase (H6H).

Biosynthetic Pathway Diagram

Caption: Core biosynthetic pathway of tropane alkaloids in Solanaceae plants.

Key Enzymes and Quantitative Data

The efficiency and regulation of the tropane alkaloid pathway are governed by several key enzymes. Putrescine N-methyltransferase (PMT), tropinone reductases (TR-I and TR-II), and hyoscyamine 6β-hydroxylase (H6H) are considered rate-limiting steps and are primary targets for metabolic engineering. Their kinetic properties are summarized below.

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Km (µM) | Vmax (pkat/mg protein) | kcat (s⁻¹) | Source Organism | Reference |

| Putrescine N-methyltransferase | PMT | Putrescine, S-adenosylmethionine | N-Methylputrescine | 250 (Putrescine) | 1.67 | 0.1 | Datura stramonium | |

| Tropinone Reductase I | TR-I | Tropinone, NADPH | Tropine | 43 (Tropinone) | 333 | 20 | Datura stramonium | |

| Tropinone Reductase II | TR-II | Tropinone, NADPH | Pseudotropine | 130 (Tropinone) | 167 | 10 | Datura stramonium | |

| Hyoscyamine 6β-hydroxylase | H6H | Hyoscyamine, 2-oxoglutarate, O₂ | 6β-Hydroxyhyoscyamine | ~60 (Hyoscyamine) | - | - | Brugmansia sanguinea | |

| Hyoscyamine 6β-hydroxylase | H6H | 6β-Hydroxyhyoscyamine | Scopolamine | - | - | - | Atropa belladonna |

Experimental Protocols

Quantification of Tropane Alkaloids by HPLC-MS/MS

This protocol describes the extraction and quantification of tropane alkaloids from plant material.

Caption: Experimental workflow for tropane alkaloid quantification via HPLC-MS/MS.

-

Sample Preparation:

-

Harvest fresh plant material (e.g., roots, leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

-

-

Extraction:

-

Add 1 mL of extraction solvent (e.g., methanol with 0.1% formic acid) to the tube.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Sonicate the sample in a water bath for 30 minutes at room temperature.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

-

Filtration and Analysis:

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Analyze the sample using a reverse-phase C18 column on an HPLC system coupled to a tandem mass spectrometer (MS/MS).

-

Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Detect and quantify the tropane alkaloids using multiple reaction monitoring (MRM) mode on the MS/MS.

-

-

Quantification:

-

Prepare a calibration curve using authentic standards of the tropane alkaloids of interest (e.g., hyoscyamine, scopolamine).

-

Calculate the concentration of each alkaloid in the sample based on the peak area relative to the calibration curve.

-

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol outlines the steps for analyzing the expression levels of genes involved in the tropane alkaloid biosynthesis pathway.

Caption: Experimental workflow for gene expression analysis using qPCR.

-

RNA Extraction:

-

Grind frozen plant tissue to a fine powder under liquid nitrogen.

-

Extract total RNA using a commercial plant RNA extraction kit or a CTAB-based protocol, including a DNase treatment step to remove genomic DNA contamination.

-

-

RNA Quality and Quantity Assessment:

-

Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

-

Assess RNA integrity by running an aliquot on a 1% agarose (B213101) gel.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Primer Design and Validation:

-

Design gene-specific primers for the target genes (e.g., PMT, TR-I, H6H) and a reference gene (e.g., actin, ubiquitin) using primer design software.

-

Validate primer efficiency by running a standard curve with a serial dilution of cDNA. An efficiency between 90-110% is acceptable.

-

-

Quantitative Real-Time PCR (qPCR):

-

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a fluorescent dye-based master mix (e.g., SYBR Green).

-

Run the reaction in a real-time PCR cycler with a typical program: initial denaturation (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 1 min).

-

Include a melt curve analysis at the end to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Calculate the relative expression of the target genes using the comparative Ct (ΔΔCt) method, normalizing to the expression of the reference gene.

-

Evolutionary Aspects

The biosynthesis of tropane alkaloids has evolved independently in different plant lineages, a notable example being the Solanaceae and Erythroxylaceae families. While both families produce tropane alkaloids, the enzymes involved in key steps, such as the reduction of the tropinone intermediate, belong to different protein families. In Solanaceae, this reduction is catalyzed by tropinone reductases (TRs), which are members of the short-chain dehydrogenase/reductase (SDR) family. In contrast, in Erythroxylum coca (Erythroxylaceae), the corresponding reaction is carried out by methylecgonone reductase (MecgoR), an enzyme belonging to the aldo-keto reductase (AKR) superfamily. This convergent evolution highlights the diverse genetic origins of similar metabolic pathways in the plant kingdom. Furthermore, evidence suggests that key enzymes in the pathway, such as putrescine N-methyltransferase (PMT), have evolved from enzymes of primary metabolism, specifically spermidine (B129725) synthases.

References

An In-depth Technical Guide to 6-Hydroxytropinone: Core Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxytropinone is a tropane (B1204802) alkaloid, a class of bicyclic organic compounds with significant relevance in pharmacology. As a derivative of tropinone (B130398), it serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably anisodamine. Its structure, featuring a hydroxyl group on the tropane core, imparts specific chemical and physical properties that are critical for its role in synthetic chemistry and its potential biological activity. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and visualizations of its biochemical context.

Core Physical and Chemical Properties

This compound is typically a white to off-white solid. Its physical and chemical characteristics are summarized in the tables below. While experimental data for some properties are limited, computed values from reliable sources are provided to offer a comprehensive profile.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₂ | [1] |

| Molecular Weight | 155.19 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 120-121 °C | [2] |

| Boiling Point (Predicted) | 291.6 ± 35.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.2 ± 0.1 g/cm³ |

Solubility and Partition Coefficient

| Property | Value | Source |

| Solubility | Soluble in organic solvents | |

| LogP (Predicted) | -0.6 to -1.0 |

Acidity

The pKa of the conjugate acid of tropane alkaloids is a key parameter influencing their behavior in biological systems. For hyoscyamine (B1674123), a related tropane alkaloid, the pKa of the tertiary amine is approximately 9.85. The pKa of this compound is expected to be in a similar range.

| Property | Estimated Value | Source |

| pKa (of conjugate acid) | ~9.85 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the hydroxylation of tropinone. A general method is outlined below, based on established chemical principles for similar transformations.

Reaction: Tropinone to this compound

Materials:

-

Tropinone

-

Appropriate hydroxylating agent (e.g., a suitable enzyme or a chemical oxidant)

-

Organic solvent (e.g., a buffered aqueous solution for enzymatic reactions or an inert organic solvent for chemical oxidation)

-

Quenching solution

-

Extraction solvent (e.g., ethyl acetate (B1210297), dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: Dissolve tropinone in the chosen solvent in a reaction vessel equipped with a stirrer and under a controlled atmosphere if necessary.

-

Addition of Reagent: Add the hydroxylating agent to the solution. The reaction may require specific temperature control (e.g., cooling in an ice bath or heating).

-

Monitoring the Reaction: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding an appropriate quenching solution.

-

Extraction: Extract the product from the reaction mixture using a suitable organic solvent.

-

Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Purification of this compound by Column Chromatography

The crude product from the synthesis is typically purified using column chromatography.

Materials:

-

Crude this compound

-

Silica (B1680970) gel (for the stationary phase)

-

A suitable solvent system (mobile phase), typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or methanol). The optimal ratio is determined by TLC analysis.

Procedure:

-

Column Packing: Prepare a chromatography column by packing it with a slurry of silica gel in the non-polar component of the mobile phase.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

-

Elution: Elute the column with the chosen solvent system. The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of the product from impurities.

-

Fraction Collection: Collect the eluting solvent in fractions.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

-

Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

Mandatory Visualizations

Biosynthesis of Tropane Alkaloids

This compound is structurally related to intermediates in the biosynthesis of important tropane alkaloids like scopolamine. The following diagram illustrates the final steps in the conversion of hyoscyamine to scopolamine, which proceeds through a 6-hydroxylated intermediate.

Final steps in the biosynthesis of scopolamine.

Experimental Workflow for Synthesis and Purification

The following diagram outlines a typical experimental workflow for the laboratory synthesis and subsequent purification of this compound.

References

6-Hydroxytropinone: A Technical Overview for Researchers

An in-depth guide to the molecular characteristics, synthesis, and analysis of 6-Hydroxytropinone, a key intermediate in tropane (B1204802) alkaloid chemistry.

This technical guide provides a comprehensive overview of this compound, a pivotal tropane alkaloid derivative. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document details the compound's physicochemical properties, outlines experimental protocols for its synthesis and analysis, and discusses its biological significance.

Core Molecular and Physical Properties

This compound, with the IUPAC name (1R,5R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one, is a key synthetic intermediate.[1] Its fundamental molecular and physical properties are summarized below.

| Property | Value |

| Molecular Formula | C₈H₁₃NO₂ |

| Molecular Weight | 155.19 g/mol [1][2] |

| CAS Number | 258887-45-5[1] |

| Appearance | White to off-white solid |

| Melting Point | 120-121 °C |

| Boiling Point | 291.6 °C at 760 mmHg |

| Density | 1.2 g/cm³ |

| LogP | -1.00 |

| PSA (Polar Surface Area) | 40.54 Ų |

Synthesis of this compound

The synthesis of this compound is a critical process for obtaining precursors for various pharmaceuticals. One established method involves the direct hydroxylation of tropinone. While specific, detailed industrial protocols are often proprietary, a general laboratory-scale synthesis can be outlined based on established chemical principles. A notable historical synthesis of the parent compound, tropinone, was developed by Robinson in 1917, which utilized succinaldehyde, methylamine, and acetonedicarboxylic acid in a biomimetic approach. The synthesis of this compound can be achieved through modifications of such foundational methods, for instance, starting from camphor (B46023) and sodium carbonate.

Representative Synthetic Pathway

Below is a conceptual workflow for the synthesis of this compound, highlighting the key stages of the process.

Experimental Protocols

Accurate analysis of this compound is crucial for quality control and research purposes. The following are representative protocols for Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are commonly used for the analysis of tropane alkaloids.

Thin Layer Chromatography (TLC) for Tropane Alkaloids

TLC provides a rapid and effective method for the qualitative analysis of this compound and related alkaloids.

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Sample Preparation: Dissolve the sample in a suitable solvent such as methanol (B129727) or chloroform (B151607) to a concentration of approximately 1 mg/mL.

-

Mobile Phase: A common mobile phase for tropane alkaloids is a mixture of chloroform, methanol, and ammonium (B1175870) hydroxide. A representative ratio is 85:14:1 (v/v/v). The polarity can be adjusted to optimize separation.

-

Development: Apply the sample as a small spot onto the TLC plate. Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.

-

Detection: After development, dry the plate and visualize the spots under UV light (254 nm). Alternatively, a visualizing agent such as Dragendorff's reagent can be used, which typically produces orange or brown spots with alkaloids.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS offers a highly sensitive and specific method for the identification and quantification of this compound.

-

Sample Preparation and Derivatization:

-

For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the alkaloids.

-

Evaporate the solvent and reconstitute the residue in a suitable solvent like dichloromethane.

-

To improve volatility and thermal stability, derivatization is often necessary. The hydroxyl group of this compound can be converted to a trimethylsilyl (B98337) (TMS) ether using a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

-

GC Conditions:

-

Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of around 100 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 280-300 °C, held for 5-10 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: A mass-to-charge ratio (m/z) scan range of 40-500 amu is generally sufficient to capture the parent ion and characteristic fragment ions of the derivatized this compound.

-

Biological Activity and Signaling Pathways

This compound is primarily recognized for its role as a synthetic intermediate in the production of other pharmacologically active tropane alkaloids, such as anisodamine. Anisodamine is known to act as an antagonist of nicotinic acetylcholine (B1216132) receptors.

Currently, there is a lack of scientific literature describing a direct role for this compound in specific cellular signaling pathways. Its biological significance is therefore understood more in the context of being a precursor to other bioactive molecules rather than having a direct pharmacological effect itself.

The following diagram illustrates the logical relationship of this compound as a precursor in the synthesis of other tropane alkaloids.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development due to its foundational role in the synthesis of various tropane alkaloids. This guide has provided key data on its molecular and physical properties, along with representative experimental protocols for its synthesis and analysis. While its direct biological activity and involvement in signaling pathways are not well-documented, its importance as a chemical intermediate is firmly established. The methodologies and data presented here serve as a valuable resource for researchers working with this and related compounds.

References

Unveiling the Solubility Profile of 6-Hydroxytropinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 6-Hydroxytropinone, a key intermediate in the synthesis of various pharmaceuticals. While specific quantitative experimental data on the solubility of this compound in a wide range of solvents remains limited in publicly available literature, this document consolidates available qualitative information, predicted solubility data, and relevant experimental protocols to support research and development activities.

Summary of this compound Solubility

Qualitative assessments indicate that this compound, a tropane (B1204802) alkaloid derivative, is generally soluble in organic solvents.[1] Chemical supplier information corroborates this, listing chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) as suitable solvents.[2] However, for the purposes of providing a more quantitative perspective, predicted solubility values have been generated using computational models.

Table 1: Predicted Solubility of this compound in Various Solvents

| Solvent | Predicted Solubility (mg/mL) | Predicted Solubility (g/L) |

| Water | 10.8 | 10.8 |

| Ethanol | 25.0 | 25.0 |

| Methanol | 50.0 | 50.0 |

| Dimethyl Sulfoxide (DMSO) | 100.0 | 100.0 |

| Acetone | 15.0 | 15.0 |

Note: The values presented in this table are computationally predicted and should be confirmed through experimental validation.

Experimental Protocols

The determination of a compound's solubility is a critical step in preclinical development. The "shake-flask" method is a widely recognized and reliable technique for establishing the thermodynamic solubility of a substance.[3][4][5]

Key Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the standardized shake-flask method for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent of interest (e.g., water, ethanol, DMSO)

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a volumetric flask containing the chosen solvent. The presence of undissolved solid material is necessary to ensure saturation.

-

Equilibration: Seal the flask and place it in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After the incubation period, remove the flask and allow any undissolved solid to sediment. To separate the saturated solution from the excess solid, either centrifuge the solution at a high speed or filter it using a syringe filter.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample as necessary with the solvent to fall within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate quantitative technique.

-

Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Workflow for Solubility Determination

Caption: Workflow of the shake-flask solubility determination method.

Biological Context: Relevance to Nicotinic Acetylcholine (B1216132) Receptor Signaling

While direct signaling pathways for this compound are not extensively documented, its role as a precursor in the synthesis of anisodamine (B1666042) provides a relevant biological context. Anisodamine is known to act as an antagonist of nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play crucial roles in neurotransmission.

The binding of an antagonist like anisodamine to nAChRs blocks the normal binding of the endogenous ligand, acetylcholine. This inhibition prevents the influx of cations (primarily Na⁺ and Ca²⁺) that would typically occur upon receptor activation, thereby modulating downstream signaling events in neuronal and other excitable cells.

Simplified Antagonistic Action on Nicotinic Acetylcholine Receptor

Caption: Antagonistic effect on nAChR by a this compound derivative.

Synthesis and Purification Workflow

The synthesis of this compound is a key process for obtaining the starting material for various pharmaceutical agents. A general workflow for its synthesis and subsequent purification is outlined below.

References

The Pharmacology of Tropane Alkaloids: A Technical Guide for Researchers

An In-depth Examination of the Mechanisms, Kinetics, and Methodologies Associated with Key Tropane (B1204802) Alkaloids

This technical guide provides a comprehensive overview of the pharmacology of tropane alkaloids, focusing on the core principles relevant to researchers, scientists, and drug development professionals. Tropane alkaloids, characterized by their bicyclic [3.2.1] tropane ring structure, are a diverse class of secondary metabolites found predominantly in the Solanaceae and Erythroxylaceae plant families.[1] This guide will delve into the two primary pharmacological classes of these compounds: the anticholinergic agents, exemplified by atropine (B194438) and scopolamine (B1681570), and the central nervous system stimulants, represented by cocaine.

Core Tropane Alkaloids and Their Primary Mechanisms of Action

Tropane alkaloids exert their potent physiological effects by interacting with specific targets within the central and peripheral nervous systems. While sharing a common structural backbone, their distinct pharmacological profiles arise from their differential affinities for various receptors and transporters.

Anticholinergic Tropane Alkaloids: Atropine and Scopolamine

Atropine and scopolamine are competitive, non-selective antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] By blocking the binding of the endogenous neurotransmitter acetylcholine, they inhibit parasympathetic nerve activity.[1][2] This antagonism at M1-M5 receptor subtypes leads to a range of physiological effects, including mydriasis (pupil dilation), cycloplegia (paralysis of accommodation), tachycardia, and reduced glandular secretions and gastrointestinal motility.[3]

Scopolamine exhibits more potent central nervous system effects than atropine and is particularly effective in preventing motion sickness, likely through its action on neural pathways from the inner ear to the emetic center in the brainstem.

Stimulant Tropane Alkaloids: Cocaine

Cocaine's primary mechanism of action is the inhibition of monoamine reuptake transporters, specifically the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). By blocking these transporters, cocaine increases the synaptic concentration of dopamine, serotonin, and norepinephrine, leading to enhanced and prolonged neurotransmission. Its powerful reinforcing and addictive properties are primarily attributed to its potent inhibition of dopamine reuptake in the brain's reward pathways.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for atropine, scopolamine, and cocaine, providing a basis for comparing their potency, selectivity, and pharmacokinetic profiles.

Receptor and Transporter Binding Affinities

The binding affinity of a ligand for its target is a critical determinant of its potency. The inhibition constant (Ki) represents the concentration of a competing ligand that occupies 50% of the receptors in the presence of a radioligand. A lower Ki value indicates a higher binding affinity.

| Compound | Target | Ki (nM) | Reference |

| Atropine | M1 Muscarinic Receptor | 0.2 - 2.4 | |

| M2 Muscarinic Receptor | 1.0 - 1.33 | ||

| M3 Muscarinic Receptor | ~1.0 (pKi 9.0) | ||

| M4 Muscarinic Receptor | ~1.0 (pKi 9.0) | ||

| M5 Muscarinic Receptor | ~0.2 (pKi 9.7) | ||

| Scopolamine | M1 Muscarinic Receptor | 0.1 | |

| M2 Muscarinic Receptor | 0.14 | ||

| M3 Muscarinic Receptor | 0.14 | ||

| M4 Muscarinic Receptor | 0.21 | ||

| M5 Muscarinic Receptor | 0.16 | ||

| Cocaine | Dopamine Transporter (DAT) | 200 - 320 | |

| Serotonin Transporter (SERT) | ~300 | ||

| Norepinephrine Transporter (NET) | ~500 |

Note: pKi values were converted to Ki (nM) using the formula Ki = 10(-pKi) x 109. Some variability in reported Ki values exists in the literature due to different experimental conditions.

Pharmacokinetic Parameters

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. Key parameters include the elimination half-life (t1/2) and bioavailability.

| Compound | Parameter | Value | Route of Administration | Reference |

| Atropine | Half-life (t1/2) | 2 - 4 hours | Intravenous/Intramuscular | |

| Bioavailability | ~90% | Intramuscular | ||

| Scopolamine | Half-life (t1/2) | ~4.5 hours | Intravenous | |

| Bioavailability | 10.7 - 48.2% | Oral | ||

| Cocaine | Half-life (t1/2) | 1 - 1.5 hours | Intravenous | |

| Bioavailability | ~60% | Intranasal |

Signaling Pathways

The interaction of tropane alkaloids with their molecular targets initiates intracellular signaling cascades that mediate their physiological effects.

Muscarinic Acetylcholine Receptor Signaling

Muscarinic receptors are G protein-coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). The odd-numbered subtypes (M1, M3, M5) primarily couple to Gq/11 proteins, while the even-numbered subtypes (M2, M4) couple to Gi/o proteins.

References

- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A high-affinity cocaine binding site associated with the brain acid soluble protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Biocatalytic Synthesis of 6-Hydroxytropinone

Introduction

6-Hydroxytropinone (B6363282) is a tropane (B1204802) alkaloid and a crucial chiral intermediate for the synthesis of various pharmacologically significant compounds. As a derivative of tropinone (B130398), it serves as a building block in the development of novel therapeutics. The introduction of a hydroxyl group at the C-6 position of the tropane core is a challenging chemical transformation that often requires complex and non-selective reagents. Biocatalytic methods, particularly using Cytochrome P450 (CYP) monooxygenases, offer a highly selective and efficient alternative for this conversion. This application note details a general protocol for the synthesis of this compound from tropinone using a recombinant Cytochrome P450 enzyme system.

Principle

Cytochrome P450 enzymes are a versatile class of heme-containing monooxygenases capable of catalyzing the regio- and stereoselective hydroxylation of non-activated C-H bonds—a reaction that is difficult to achieve with conventional chemical methods[1]. The catalytic cycle requires the P450 enzyme, a redox partner (such as a Cytochrome P450 reductase), and the cofactor NADPH to activate molecular oxygen for insertion into the substrate. Engineered P450 variants, such as those derived from P450BM3, have been successfully employed for the hydroxylation of various substrates, including cyclic amines and steroids, demonstrating their utility in synthetic applications[2][3][4]. This protocol utilizes a whole-cell or cell-free extract of a recombinant host (e.g., E. coli) expressing a suitable P450 enzyme and an NADPH regeneration system to ensure a continuous supply of the expensive cofactor, making the process more economical.

Experimental Protocols

This section provides a detailed methodology for the production of the biocatalyst and the subsequent enzymatic synthesis of this compound.

Protocol 1: Recombinant P450 Biocatalyst Production

-

Gene Expression: A suitable Cytochrome P450 gene (e.g., an engineered variant of CYP102A1) is cloned into an expression vector (e.g., pET series) and transformed into a competent expression host, such as E. coli BL21(DE3)[3].

-

Cell Culture:

-

Inoculate 5 mL of Luria-Bertani (LB) medium (containing the appropriate antibiotic) with a single colony of the transformed E. coli. Incubate overnight at 37°C with shaking (200 rpm).

-

Use the overnight culture to inoculate 500 mL of fresh LB medium (with antibiotic) in a 2 L baffled flask.

-

Incubate at 37°C with shaking (200 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

-

Induction:

-

Cool the culture to 25°C and induce protein expression by adding isopropyl-β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.

-

Continue to incubate the culture for 14-18 hours at 25°C with shaking (200 rpm).

-

-

Cell Harvesting and Lysis:

-

Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in 30 mL of cold potassium phosphate (B84403) buffer (100 mM, pH 8.0).

-

Lyse the cells by sonication on ice until the suspension is no longer viscous.

-

-

Preparation of Cell-Free Extract:

-

Centrifuge the cell lysate at 12,000 x g for 30 minutes at 4°C to remove cell debris.

-

The resulting supernatant is the cell-free extract containing the active P450 enzyme and can be used directly as the biocatalyst or stored at -80°C.

-

Protocol 2: Biocatalytic Synthesis of this compound

-

Reaction Mixture Preparation: In a 50 mL flask, combine the following components:

-

Potassium phosphate buffer (100 mM, pH 8.0) to a final volume of 10 mL.

-

Tropinone (Substrate): 1 mM final concentration (dissolved in a minimal amount of a water-miscible co-solvent like DMSO if necessary).

-

NADP⁺: 1 mM final concentration.

-

NADPH Regeneration System Components :

-

Glucose: 5% (v/v) final concentration.

-

Glucose Dehydrogenase (GDH): 1-2 U/mL.

-

-

-

Initiation of Reaction:

-

Add the prepared P450 cell-free extract to the reaction mixture (e.g., 10-20% of the total reaction volume).

-

Incubate the reaction mixture at 25-30°C with agitation (200 rpm) for 9-24 hours.

-

-

Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots, quenching with an equal volume of acetonitrile (B52724) to precipitate the protein, centrifuging, and analyzing the supernatant by HPLC or LC-MS.

Protocol 3: Product Extraction and Purification

-

Reaction Quenching and Protein Removal:

-

Terminate the reaction by adding an equal volume of cold ethyl acetate (B1210297) or by heat inactivation (95°C for 10 minutes) followed by centrifugation to remove the denatured enzyme.

-

-

Liquid-Liquid Extraction:

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous phase three times with an equal volume of ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

-

-

Solvent Evaporation: Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification:

-

Purify the crude this compound using silica (B1680970) gel column chromatography. The appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) should be determined by thin-layer chromatography (TLC) analysis.

-

Combine the fractions containing the pure product and evaporate the solvent to obtain purified this compound.

-

-

Analysis and Characterization: Confirm the identity and purity of the final product using analytical techniques such as HPLC, Mass Spectrometry (MS), and ¹H and ¹³C NMR spectroscopy.

Data Presentation

The efficiency of the biocatalytic hydroxylation of tropinone is dependent on the specific P450 enzyme variant and reaction conditions. The following table summarizes typical parameters and expected outcomes for this type of biotransformation.

| Parameter | Value | Reference / Note |

| Substrate (Tropinone) | 1 - 10 mM | Higher concentrations may lead to substrate inhibition. |

| Biocatalyst | Recombinant P450 (Cell-Free Extract) | Activity is highly dependent on the specific enzyme variant used. |

| Cofactor System | NADPH with enzymatic regeneration | Glucose/GDH system is commonly used and cost-effective. |

| Temperature | 25 - 30 °C | Optimal temperature should be determined for the specific enzyme. |

| pH | 7.5 - 8.0 | Buffered with Potassium Phosphate. |

| Reaction Time | 9 - 24 hours | Monitor for completion to avoid potential product degradation. |

| Representative Conversion | 50 - 80% | Based on similar P450-catalyzed hydroxylations of cyclic compounds. Actual yield depends on optimization. |

Visualizations

Cytochrome P450 Catalytic Cycle

The following diagram illustrates the key steps in the hydroxylation of tropinone catalyzed by a Cytochrome P450 enzyme.

References

Application Notes and Protocols for the Purification of 6-Hydroxytropinone by Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the purification of 6-Hydroxytropinone, a key intermediate in the synthesis of various pharmaceuticals. The protocols focus on chromatographic techniques, specifically silica (B1680970) gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC), which are standard methods for the purification of tropane (B1204802) alkaloids and their derivatives. These methods are designed to yield high-purity this compound suitable for further research and development applications.

Introduction

This compound is a derivative of tropinone (B130398) and a valuable building block in medicinal chemistry.[1][2] Its purification is a critical step to ensure the quality and efficacy of downstream products. Chromatography is a powerful technique for the separation and purification of compounds from complex mixtures.[3][4] This document outlines two effective chromatographic methods for the purification of this compound: silica gel column chromatography for general laboratory-scale purification and preparative HPLC for achieving high purity standards.

The choice of purification method often depends on the scale of the synthesis and the required final purity of the compound. For initial purification from a reaction mixture, silica gel column chromatography is a cost-effective and efficient method. For obtaining highly pure material for sensitive applications, preparative HPLC is the preferred technique.

Experimental Protocols

Sample Preparation: Acid-Base Extraction

Prior to chromatographic purification, it is often beneficial to perform a preliminary purification of the crude reaction mixture using acid-base extraction. This step helps to remove non-basic impurities.

Protocol:

-

Dissolve the crude reaction mixture containing this compound in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Extract the organic solution with an acidic aqueous solution (e.g., 1 M HCl). The basic this compound will move into the aqueous layer as its hydrochloride salt.

-

Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.

-

Basify the aqueous layer to a pH of 9-10 by the slow addition of a base (e.g., concentrated ammonia (B1221849) solution or 10% NaOH) while cooling in an ice bath. This will convert the this compound back to its freebase form, which may precipitate or form an oil.

-

Extract the basified aqueous solution multiple times with an organic solvent (e.g., dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the partially purified this compound.

Purification by Silica Gel Column Chromatography

This protocol is suitable for the purification of this compound on a laboratory scale.

Methodology:

-

Column Preparation:

-

Select an appropriately sized glass column.

-

Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase.

-

Pour the slurry into the column and allow it to pack uniformly. Let the excess solvent drain until the solvent level is just above the silica bed.

-

-

Sample Loading:

-

Dissolve the partially purified this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

-

Alternatively, the sample can be adsorbed onto a small amount of silica gel to create a dry, free-flowing powder.

-

Carefully apply the sample to the top of the packed column.

-

-

Elution:

-

Begin elution with the mobile phase. A common mobile phase for tropinone derivatives is a mixture of chloroform, methanol (B129727), and diethylamine (B46881) (or ammonia) to prevent tailing of the basic alkaloid. A typical starting mobile phase could be a mixture of Chloroform:Methanol:Diethylamine (95:4.5:0.5, v/v/v).[5]

-

The polarity of the mobile phase can be gradually increased by increasing the proportion of methanol to facilitate the elution of the more polar this compound.

-

-

Fraction Collection and Analysis:

-

Collect the eluate in fractions.

-

Monitor the separation by thin-layer chromatography (TLC) using a suitable visualization reagent such as Dragendorff's reagent.

-

Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.

-

Purification by Preparative High-Performance Liquid Chromatography (HPLC)

For achieving higher purity, preparative HPLC is the recommended method.

Methodology:

-

System Preparation:

-

Use a preparative HPLC system equipped with a suitable detector (e.g., UV detector).

-

Equilibrate the preparative column (e.g., a C18 reversed-phase column) with the mobile phase.

-

-

Sample Preparation:

-

Dissolve the this compound sample in the mobile phase or a compatible solvent.

-

Filter the sample through a 0.45 µm filter to remove any particulate matter.

-

-

Chromatographic Conditions:

-

Mobile Phase: A typical mobile phase for the separation of tropane alkaloids on a C18 column is a mixture of acetonitrile (B52724) and water (or a buffer solution) with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. A gradient elution may be necessary for optimal separation.

-

Flow Rate: The flow rate will depend on the dimensions of the preparative column.

-

Detection: Monitor the elution at a suitable wavelength (e.g., 210-220 nm), as tropinones may have a weak chromophore.

-

-

Fraction Collection:

-

Collect the fractions corresponding to the this compound peak.

-

Combine the pure fractions.

-

-

Post-Purification Processing:

-

Remove the organic solvent (e.g., acetonitrile) from the collected fractions by rotary evaporation.

-

If a buffer was used, the salt can be removed by lyophilization or a subsequent desalting step if necessary.

-

Data Presentation

The following tables summarize typical (hypothetical) quantitative data for the purification of this compound using the described chromatographic methods. Actual results may vary depending on the specific experimental conditions and the nature of the crude sample.

Table 1: Silica Gel Column Chromatography Parameters and Typical Results

| Parameter | Value |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase | Chloroform:Methanol:Diethylamine (gradient) |

| Crude Sample Purity | ~75% |

| Final Purity | >95% |

| Typical Yield | 70-85% |

| Loading Capacity | 1-5% of silica gel weight |

Table 2: Preparative HPLC Parameters and Typical Results

| Parameter | Value |

| Stationary Phase | C18 Reversed-Phase Silica |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA (gradient) |

| Crude Sample Purity | >90% (post-column chromatography) |

| Final Purity | >99% |

| Typical Yield | 80-95% |

| Retention Time | Dependent on specific conditions |

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound, from the crude reaction mixture to the final pure compound.

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectroscopy of 6-Hydroxytropinone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the nuclear magnetic resonance (NMR) spectroscopy of 6-Hydroxytropinone, a key intermediate in the synthesis of various pharmaceuticals, including the anticholinergic agent anisodamine.[1] This document outlines predicted ¹H and ¹³C NMR spectral data, detailed experimental protocols for data acquisition, and logical workflows for spectral analysis.

Introduction to this compound and its Spectroscopic Characterization

This compound (C₈H₁₃NO₂) is a bicyclic tropane (B1204802) alkaloid featuring a hydroxyl group at the 6-position of the tropinone (B130398) structure.[1] Its structural elucidation and purity assessment are critical for its use in pharmaceutical synthesis. NMR spectroscopy is the most powerful technique for the unambiguous determination of its molecular structure in solution.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of experimentally derived and assigned public data, the following tables present predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known spectra of the parent compound, tropinone, and established substituent effects in related tropane alkaloids.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1, H-5 | 3.2 - 3.4 | m | - |

| H-2α, H-4α | 2.2 - 2.4 | dd | J ≈ 15, 3 |

| H-2β, H-4β | 2.6 - 2.8 | ddd | J ≈ 15, 9, 6 |

| H-6 | 4.0 - 4.2 | t | J ≈ 5 |

| H-7α | 1.9 - 2.1 | m | - |

| H-7β | 2.1 - 2.3 | m | - |

| N-CH₃ | 2.5 | s | - |

| 6-OH | Variable | br s | - |

Solvent: CDCl₃. Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (C-3) | 215 - 220 |

| C-1, C-5 | 60 - 65 |

| C-2, C-4 | 45 - 50 |

| C-6 | 70 - 75 |

| C-7 | 35 - 40 |

| N-CH₃ | 40 - 45 |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Experimental Protocols

The following protocols provide a generalized framework for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound. Instrument-specific parameters may require optimization.

Protocol 1: Sample Preparation for NMR Analysis

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for tropane alkaloids. Other solvents such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used.

-

Sample Concentration: Dissolve 5-10 mg of this compound in approximately 0.6 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for accurate chemical shift referencing (0.00 ppm).

-

Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

Protocol 2: ¹H NMR Data Acquisition

-

Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: Use a relaxation delay of 1-5 seconds to allow for full magnetization recovery.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Protocol 3: ¹³C NMR Data Acquisition

-

Instrument Setup: Tune and shim the spectrometer for ¹³C observation.

-

Acquisition Parameters:

-

Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.

-

Spectral Width: Set a spectral width of approximately 220-250 ppm, centered around 100-120 ppm.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: Use a relaxation delay of 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

Logical Workflow for Spectral Assignment

A systematic approach is crucial for the accurate assignment of NMR signals to the corresponding nuclei in the this compound molecule. The following workflow and diagram illustrate the logical steps involved.

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

Signaling Pathways and Experimental Workflows

While this compound is primarily a synthetic intermediate, its biological precursor, tropinone, is a key molecule in the biosynthesis of tropane alkaloids. The following diagram illustrates a simplified biosynthetic pathway leading to tropinone.

Caption: Simplified biosynthetic pathway leading to this compound.

This document provides a foundational guide for the NMR analysis of this compound. For unambiguous structural confirmation, a full suite of 2D NMR experiments (COSY, HSQC, HMBC) is highly recommended.

References

Application Note: Quantitative Analysis of 6-Hydroxytropinone in Biological Matrices using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective method for the quantitative analysis of 6-Hydroxytropinone in biological matrices, such as plasma and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for researchers in drug metabolism, pharmacokinetics, and toxicology studies.

Introduction

This compound is a tropane (B1204802) alkaloid and a potential metabolite of tropinone, a precursor in the biosynthesis of pharmacologically important compounds like atropine (B194438) and cocaine.[1] Accurate and reliable quantification of this compound is crucial for understanding its physiological roles and metabolic pathways. LC-MS/MS offers high sensitivity and specificity for the analysis of such compounds in complex biological samples.[2][3] This document provides a comprehensive protocol for the analysis of this compound, from sample preparation to data acquisition.

Experimental

Sample Preparation

A solid-phase extraction (SPE) method is recommended for the cleanup and concentration of this compound from biological matrices.

Materials:

-

Biological matrix (e.g., plasma, urine)

-

This compound standard

-

Internal standard (IS) (e.g., atropine-d3, scopolamine-d3)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water with 0.1% formic acid (LC-MS grade)

-

SPE cartridges (e.g., Mixed-mode cation exchange)

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Protocol:

-

Sample Pre-treatment: To 500 µL of the biological sample, add 50 µL of the internal standard working solution and vortex.

-

Protein Precipitation (for plasma): Add 1 mL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins. Collect the supernatant.

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated sample or the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water followed by 1 mL of methanol to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Liquid Chromatography

LC System: A standard HPLC or UHPLC system. Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Mobile Phase A: 0.1% Formic acid in water. Mobile Phase B: 0.1% Formic acid in acetonitrile. Flow Rate: 0.4 mL/min. Injection Volume: 5 µL. Column Temperature: 40°C. Gradient:

| Time (min) | %B |

| 0.0 | 5 |

| 1.0 | 5 |

| 5.0 | 95 |

| 6.0 | 95 |

| 6.1 | 5 |

| 8.0 | 5 |

Mass Spectrometry

Mass Spectrometer: A triple quadrupole mass spectrometer. Ionization Mode: Positive Electrospray Ionization (ESI+). Key Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

Data Presentation

Quantitative analysis is performed in the Multiple Reaction Monitoring (MRM) mode. The molecular formula of this compound is C8H13NO2, with a monoisotopic mass of 155.0946 Da.[4][5] The protonated molecule [M+H]+ at m/z 156.1 would be the precursor ion. Based on the fragmentation of similar tropane alkaloids, which often involves the loss of the N-methyl group or cleavage of the bicyclic ring system, plausible product ions for this compound are proposed.

Table 1: Proposed MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Starting Point) | Dwell Time (ms) |

| This compound (Quantifier) | 156.1 | 110.1 | 20 | 100 |

| This compound (Qualifier) | 156.1 | 82.1 | 25 | 100 |

| Internal Standard (e.g., Atropine-d3) | 293.2 | 124.2 | 30 | 100 |

Note: Collision energies should be optimized for the specific instrument used.

Experimental Workflow and Signaling Pathway Visualization

The overall experimental workflow for the LC-MS/MS analysis of this compound is depicted below.

Caption: Experimental workflow for this compound analysis.

As this compound is a metabolite of tropinone, its formation is part of the broader tropane alkaloid biosynthesis pathway.

Caption: Simplified metabolic pathway of this compound.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological matrices. The detailed sample preparation protocol ensures high recovery and removal of matrix effects, leading to reliable analytical results. This application note serves as a valuable resource for researchers investigating the metabolism and pharmacokinetics of tropane alkaloids.

References

- 1. Tropinone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. organomation.com [organomation.com]

- 5. This compound | C8H13NO2 | CID 51346151 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Anisodamine from 6-Hydroxytropinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodamine (B1666042), a tropane (B1204802) alkaloid, is a derivative of atropine (B194438) and a non-specific cholinergic antagonist. It is clinically used for various conditions, including septic shock and circulatory disorders. While traditionally extracted from plants of the Solanaceae family, chemical synthesis offers a reliable and scalable alternative for its production. This document provides detailed application notes and protocols for the synthesis of anisodamine using 6-hydroxytropinone (B6363282) as a key precursor. The synthetic route involves a four-step process: acetylation of the 6-hydroxyl group, stereoselective reduction of the 3-keto group, esterification with a protected tropic acid derivative, and a final deprotection step.

Chemical Synthesis Pathway

The overall synthetic pathway from this compound to anisodamine is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and yield. A Chinese patent outlines a full synthesis starting from furan (B31954) to produce 6β-hydroxytropinone, which is then converted to anisodamine.[1] The key transformations from this compound are detailed below.

Experimental Protocols

Step 1: Acetylation of this compound

This initial step protects the 6-hydroxyl group as an acetate (B1210297) ester, preventing it from interfering with the subsequent reduction of the 3-keto group.

Protocol:

-

Dissolve this compound (1 equivalent) in a suitable solvent such as pyridine (B92270) or a mixture of dichloromethane (B109758) and triethylamine.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetic anhydride (B1165640) (1.2 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield 6β-acetoxytropinone.

Step 2: Stereoselective Reduction of 6β-Acetoxytropinone

The stereoselective reduction of the 3-keto group to a 3α-hydroxyl is crucial for the final structure of anisodamine. This is typically achieved using a bulky reducing agent that favors attack from the less hindered equatorial direction.

Protocol:

-

Dissolve 6β-acetoxytropinone (1 equivalent) in an anhydrous solvent such as ethanol (B145695) or tetrahydrofuran (B95107) (THF).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Add a solution of a stereoselective reducing agent, such as sodium borohydride (B1222165) or lithium aluminium hydride, portion-wise to the stirred solution. The choice of reducing agent can influence the stereoselectivity of the reduction.

-

Stir the reaction at low temperature for 2-4 hours, monitoring by TLC.

-

Once the starting material is consumed, carefully quench the reaction by the slow addition of water or a saturated solution of ammonium (B1175870) chloride.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

The resulting crude 3α-hydroxy-6β-acetoxytropane can be purified by column chromatography.

Step 3: Esterification with O-Acetyltropoyl Chloride

This step involves the coupling of the 3α-hydroxyl group of the tropane core with a protected tropic acid derivative, O-acetyltropoyl chloride, to form the characteristic ester linkage of anisodamine.

Protocol:

-

Dissolve 3α-hydroxy-6β-acetoxytropane (1 equivalent) and a non-nucleophilic base such as 4-dimethylaminopyridine (B28879) (DMAP) (0.1 equivalents) in anhydrous dichloromethane.

-

Cool the mixture to 0°C.

-

Add a solution of O-acetyltropoyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 12-18 hours with continuous stirring.

-

Monitor the formation of the ester by TLC.

-

After completion, wash the reaction mixture with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting di-acetylated anisodamine intermediate by silica gel chromatography.

Step 4: Hydrolysis of Acetyl Groups

The final step is the removal of the two acetyl protecting groups from the 6-hydroxyl and the tropic acid moiety to yield anisodamine. Mild basic hydrolysis conditions are typically employed to avoid the hydrolysis of the main ester linkage at the 3-position. A common method for de-O-acetylation is the Zemplén deacetylation, which uses a catalytic amount of sodium methoxide (B1231860) in methanol (B129727).[2]

Protocol:

-

Dissolve the di-acetylated anisodamine intermediate (1 equivalent) in dry methanol.

-

Add a catalytic amount of sodium methoxide solution in methanol at 0°C.

-

Stir the reaction at room temperature and monitor its progress by TLC until the starting material is fully consumed.

-

Neutralize the reaction mixture by adding an ion-exchange resin (H+ form) until the pH is neutral.

-

Filter off the resin and wash it with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Purify the crude anisodamine by recrystallization or column chromatography to obtain the final product.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. These values are estimates based on similar reactions in tropane alkaloid chemistry and may vary depending on the specific reaction conditions and scale.

| Step | Reaction | Precursor | Product | Estimated Yield (%) |

| 1 | Acetylation | This compound | 6β-Acetoxytropinone | 85-95 |

| 2 | Reduction | 6β-Acetoxytropinone | 3α-Hydroxy-6β-acetoxytropane | 70-85 (with high stereoselectivity) |

| 3 | Esterification | 3α-Hydroxy-6β-acetoxytropane | Di-acetylated Anisodamine | 60-75 |

| 4 | Hydrolysis | Di-acetylated Anisodamine | Anisodamine | 80-90 |

Visualizations

Caption: Chemical synthesis pathway of Anisodamine from this compound.

Caption: Experimental workflow for the four-step synthesis of Anisodamine.

References

Application Notes and Protocols for the Synthesis of Scopolamine from 6-Hydroxytropinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scopolamine (B1681570), a tropane (B1204802) alkaloid, is a valuable pharmaceutical agent known for its anticholinergic properties, with applications in treating motion sickness and postoperative nausea and vomiting.[1][2][3] While traditionally extracted from plants of the Solanaceae family, chemical synthesis offers a viable alternative for producing this compound.[4][5] This document provides detailed application notes and protocols for the chemical synthesis of scopolamine starting from 6-hydroxytropinone (B6363282), a key synthetic intermediate. The synthesis involves a multi-step process including ketal protection, formation of a key alkene intermediate, esterification, and final epoxidation.

Quantitative Data Summary

The following table summarizes the quantitative data for the key transformations in the synthesis of scopolamine from this compound.

| Step No. | Reaction | Starting Material | Product | Reagents | Solvent(s) | Yield (%) | Reference |

| 1 | Ketal Protection | This compound | Ethylene (B1197577) glycol ketal of this compound | Ethylene glycol, p-toluenesulfonic acid | Toluene (B28343) | 90 | |